Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of carbamic acid and is characterized by the presence of a 1-acetyl-3-butenyl group and a 1,1-dimethylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents to introduce the 1-acetyl-3-butenyl group and the 1,1-dimethylethyl ester group. One common method involves the use of tert-butyl chloroformate and a suitable amine to form the desired ester. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used[7][7].
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-2-hydrazino-1-methylethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
Uniqueness
Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the 1-acetyl-3-butenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(5-oxohex-1-en-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-9(7-8(2)13)12-10(14)15-11(3,4)5/h6,9H,1,7H2,2-5H3,(H,12,14) |
InChI Key |
XXPVWVGCPAOPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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